2,3-Dihydro-1H-benzo[b]azepine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3749-12-0 |
|---|---|
Molecular Formula |
C10H11N |
Molecular Weight |
145.2 g/mol |
IUPAC Name |
2,3-dihydro-1H-1-benzazepine |
InChI |
InChI=1S/C10H11N/c1-2-7-10-9(5-1)6-3-4-8-11-10/h1-3,5-7,11H,4,8H2 |
InChI Key |
WSSWXGZEJNNFSN-UHFFFAOYSA-N |
SMILES |
C1CNC2=CC=CC=C2C=C1 |
Canonical SMILES |
C1CNC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,3 Dihydro 1h Benzo B Azepine and Its Derivatives
Classical and Established Synthetic Routes to Benzoazepines
Traditional methods for the synthesis of the benzoazepine core have laid the groundwork for more advanced strategies. These established routes often involve intramolecular cyclization reactions to form the seven-membered azepine ring.
Dieckmann Condensation Approaches to 1H-Benzo[b]azepin-5-ones
The Dieckmann condensation, an intramolecular base-catalyzed reaction of a diester to form a β-keto ester, has been a classical approach for constructing the 1H-benzo[b]azepin-5-one framework. acs.orgorganic-chemistry.orgnumberanalytics.com This method typically involves the cyclization of a diester precursor, which upon hydrolysis and decarboxylation, can yield the desired benzoazepinone. For instance, the intramolecular condensation of methyl 3-(2-methoxycarbonylphenylamino)butyrate using a strong base like potassium tert-butoxide can lead to the formation of the seven-membered ring. clockss.org The yields for the formation of 5- or 6-membered cyclic β-keto esters are generally good, particularly if the product contains an enolizable proton. organic-chemistry.org
A common pathway involves starting with substituted diesters and employing basic conditions to facilitate the intramolecular cyclization, forming the azepine ring. For example, precursors like methyl (2E)-3-(2′-amino-4-fluorophenyl)prop-2-enoate can be cyclized using potassium tert-butoxide to produce an intermediate ketone.
| Starting Material | Reagents | Product | Yield |
| Methyl 3-(2-methoxycarbonylphenylamino)butyrate | Potassium tert-butoxide, Toluene | 1H-Benzo[b]azepin-5-one precursor | Varies |
| Methyl (2E)-3-(2′-amino-4-fluorophenyl)prop-2-enoate | Potassium tert-butoxide | 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one intermediate | 49-65% (for non-fluorinated analogs) |
Beckmann Rearrangement Strategies for Azepine Ring Expansion
The Beckmann rearrangement provides a powerful tool for ring expansion to form lactams, which are key intermediates in the synthesis of benzoazepines. nih.govwikipedia.org This reaction involves the acid-catalyzed rearrangement of an oxime to an amide. nih.govwikipedia.orgbyjus.com The process begins with the protonation of the oxime's hydroxyl group, creating a good leaving group. byjus.commasterorganicchemistry.com Subsequently, the alkyl or aryl group anti-periplanar to the leaving group migrates to the nitrogen, leading to the formation of a nitrilium ion intermediate, which is then attacked by water to yield the amide after tautomerization. byjus.commasterorganicchemistry.com
This strategy has been historically significant in the industrial synthesis of materials like Nylon-6. nih.gov In the context of benzoazepine synthesis, a cyclic ketone precursor can be converted to its corresponding oxime, which then undergoes the Beckmann rearrangement to expand the ring and form the seven-membered lactam core of the benzoazepine. acs.org Various acidic catalysts can be employed, including sulfuric acid, polyphosphoric acid, and tosyl chloride. wikipedia.org
| Precursor | Reaction | Key Intermediate |
| Cyclic Ketone | Oxime formation, then Beckmann Rearrangement | Lactam (Benzoazepinone) |
Mitsunobu Reaction in Azepine Ring Formation
The Mitsunobu reaction offers a mild and efficient method for the intramolecular cyclization to form the azepine ring through C-N bond formation. acs.orgwikipedia.org This reaction typically involves the use of triphenylphosphine (B44618) (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to convert a primary or secondary alcohol into a variety of functional groups, including an amine, with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org
In the synthesis of 2,3,4,5-tetrahydro-1H-benzazepine derivatives, an intramolecular Mitsunobu reaction of a corresponding 2-(4-hydroxybutyl)aniline derivative can be utilized. clockss.org The reaction proceeds by activating the alcohol with the phosphine (B1218219) and azodicarboxylate, making it a good leaving group for intramolecular nucleophilic attack by the aniline (B41778) nitrogen. clockss.orgorganic-chemistry.org The choice of substituent on the nitrogen atom can influence the reaction's efficiency. clockss.org
| Substrate | Reagents | Product |
| 2-(4-hydroxybutyl)aniline derivative | PPh3, DEAD/DIAD | 2,3,4,5-tetrahydro-1H-benzazepine derivative |
Modern Transition-Metal-Catalyzed Cyclization Reactions
More contemporary approaches to benzoazepine synthesis leverage the power and versatility of transition-metal catalysis, enabling novel and efficient bond formations under mild conditions.
Palladium-Catalyzed Cycloaddition Reactions, including Heck Coupling
Palladium catalysis has emerged as a robust tool for the construction of the benzoazepine framework. nih.govunimi.it Palladium-catalyzed cycloaddition reactions, such as [5+2] cycloadditions, provide a direct route to the seven-membered ring. researchgate.net
The intramolecular Heck reaction, a palladium-catalyzed coupling of a vinyl or aryl halide with an alkene, is a particularly effective method for synthesizing substituted 3-benzazepinones. acs.org This reaction can be performed with high regio- and stereoselectivity, often enhanced by microwave assistance. acs.orgnih.gov For example, the intramolecular reductive Heck reaction of substrates derived from 2-bromophenylethylamines and 3-substituted 2-propynoic acids exclusively yields products with a Z-conformation of the exocyclic double bond. acs.org The Heck reaction has also been utilized in the synthesis of benzoazepine analogues through the coupling of 2-bromobenzaldehyde (B122850) with styrenes, followed by further transformations. nih.gov
| Reaction Type | Catalyst System | Starting Materials | Product |
| Intramolecular Reductive Heck | Pd(OAc)2, PPh3, HCOOH, Et3N | N-(2-bromophenylethyl)propiolamides | 1-substituted 3-benzazepinones acs.org |
| [5+2] Cycloaddition | Palladium catalyst | Allenes and other partners | 2,3-dihydro-1H-benzo[b]azepine derivatives researchgate.net |
| Heck Coupling | Palladium catalyst | 2-bromobenzaldehyde, 3-methoxystyrene | Intermediate for benzoazepine synthesis nih.gov |
Gold-Catalyzed Cyclopropyl (B3062369) Carbinol Rearrangements for Benzo[b]azepine Construction
Gold catalysis has opened new avenues for the synthesis of benzo[b]azepines, particularly through the rearrangement of cyclopropyl carbinols. nih.govrsc.org A gold-catalyzed cyclopropyl carbinol rearrangement of 2-tosylaminophenyl cyclopropylmethanols provides an efficient method for preparing 2,3-dihydro-1H-benzo[b]azepines. nih.gov This reaction is chemoselective, with tertiary alcohol substrates exclusively yielding the seven-membered benzo-fused ring products in moderate to excellent yields under mild conditions. nih.gov
The proposed mechanism involves the activation of the alcohol by a gold/silver catalyst combination, leading to the in situ generation of a tertiary carbocationic intermediate. nih.gov This intermediate triggers the ring-opening of the cyclopropane (B1198618) moiety, followed by trapping by the tethered aniline group to form the this compound ring system. nih.gov
| Substrate | Catalyst System | Product |
| 2-Tosylaminophenyl cyclopropylmethanol (B32771) (tertiary alcohol) | (p-CF3C6H4)3PAuCl / AgOTf | This compound nih.gov |
Copper-Catalyzed Methods for Nitrogen Heterocycle Synthesis
Copper-catalyzed reactions have emerged as powerful tools for the synthesis of nitrogen heterocycles, offering mild and efficient pathways. organic-chemistry.orgorganic-chemistry.orgsioc-journal.cn These methods often involve C-H activation, oxidative coupling, and cyclization or annulation reactions. sioc-journal.cn Copper's ability to facilitate the formation of reactive intermediates, such as copper-nitrenes, is central to many of these transformations. snnu.edu.cn
One notable approach is the copper-catalyzed [3+3] annulation of ketones with oxime acetates, which provides a route to diverse pyridine (B92270) derivatives and showcases the potential of copper catalysis in building nitrogen-containing rings. rsc.org Another strategy involves the copper-catalyzed three-component cascade annulation of α,β-unsaturated ketoximes, paraformaldehyde, and amines, which can be tuned to produce either imidazoles or dihydroimidazoles. organic-chemistry.org Mechanistic studies suggest the formation of an iminylcopper intermediate, which then undergoes further reactions to yield the final heterocyclic product. organic-chemistry.org While not exclusively for this compound, these copper-catalyzed methodologies for constructing nitrogen heterocycles highlight the potential for developing specific applications for benzoazepine synthesis. organic-chemistry.orgsioc-journal.cnrsc.org The development of copper-catalyzed denitrogenative annulation reactions further expands the toolkit for creating complex N-heterocyclic scaffolds. snnu.edu.cn
Ring Expansion Strategies for Azepine Framework Assembly
Ring expansion reactions provide a direct and powerful method for constructing the seven-membered azepine ring system from more readily available smaller ring precursors.
Ring Expansion from Five-Membered Heterocyclic Precursors
A notable example of this strategy is the ring expansion of indole (B1671886) derivatives. Highly functionalized benzo[b]azepines can be synthesized from the reaction of various substituted indoles with dialkyl acetylenedicarboxylates. researchgate.netrsc.org This reaction can proceed under thermal and solvent-free conditions, offering a green and efficient route to the benzo[b]azepine core. rsc.org The proposed mechanism involves a concerted process that leads to the expansion of the five-membered indole ring into the seven-membered azepine ring. researchgate.netrsc.org
Another approach involves the reaction of 1-methylindole (B147185) with dimethyl acetylenedicarboxylate, which initially yields a dimethyl 1-methylbenzo[b]azepine-3,4-dicarboxylate. researchgate.net This can then react with another molecule of indole to form a 2,3-dihydro-2-(3-indolyl) derivative. researchgate.net Furthermore, clay-catalyzed reactions of indole and its methyl derivatives with α,β-unsaturated carbonyl compounds have also been shown to produce benzoazepine derivatives through ring expansion. srce.hr
Ring Expansion from Six-Membered Carbocyclic and Heterocyclic Precursors (e.g., Naphthalenone Oxime Ring Expansion)
The Beckmann rearrangement and the Schmidt reaction are classical yet powerful methods for the ring expansion of six-membered rings to form seven-membered lactams, which are key precursors to benzo[b]azepines. nih.govwikipedia.orgnumberanalytics.com The Beckmann rearrangement transforms an oxime into an amide or lactam, typically under acidic conditions. nih.govwikipedia.orgnumberanalytics.com For instance, the conversion of cyclohexanone (B45756) oxime to ε-caprolactam, a precursor for Nylon-6, is a large-scale industrial application of this rearrangement. nih.gov In the context of benzo[b]azepine synthesis, the Beckmann rearrangement of oximes derived from tetrahydroquinolin-4-ones can lead to the formation of tetrahydro-1,4-benzodiazepin-5-ones. researchgate.net
The Schmidt reaction involves the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid to yield an amide, also proceeding through a ring expansion mechanism. tandfonline.comwikipedia.orgorganic-chemistry.org This reaction has been successfully applied to 2-aryl-1,2,3,4-tetrahydro-4-quinolones to synthesize 2-aryl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-ones. tandfonline.com The regioselectivity of the Schmidt reaction on substituted quinolones can be influenced by the substituents present on the nitrogen atom of the quinolinone ring. researchgate.net
| Reaction | Precursor Type | Key Reagents | Product Type |
|---|---|---|---|
| Beckmann Rearrangement | Naphthalenone Oxime | Acid (e.g., H₂SO₄, PCl₅) | Lactam |
| Schmidt Reaction | Tetrahydroquinolone | Hydrazoic Acid (HN₃), Strong Acid | Benzodiazepinone |
Nitrene Insertion into Aromatic Systems
The insertion of a nitrene into an aromatic system is a direct method for the formation of the azepine ring. slideshare.netegyankosh.ac.in Nitrenes, which are neutral, monovalent nitrogen species, can be generated thermally or photochemically from precursors like azides. slideshare.netegyankosh.ac.inrsc.org The generated nitrene can then react with an aromatic ring, such as benzene (B151609), to form an azanorcaradiene intermediate, which subsequently rearranges to the more stable azepine ring. slideshare.net
A recent skeletal editing approach describes the direct insertion of a nitrogen atom into arenols to produce benzazepine structures. rsc.orgresearchgate.net This method utilizes arenols as substrates, which can disrupt the aromaticity of the ring through dearomatization, facilitating a site-selective nitrogen insertion. The proposed mechanism involves a dearomative azidation followed by an aryl migration. rsc.orgresearchgate.net Photochemical methods, often using blue light, have also been developed for the generation of nitrenes from nitroarenes, leading to a dearomative ring expansion to form azepanes. researchgate.netresearchgate.net These reactions can be highly efficient and proceed under mild conditions. nih.gov The intramolecular insertion of nitrenes has also been studied, where the decomposition of strategically substituted azides leads to the formation of fused benzazepine systems. worktribe.com
Cascade and Multi-Component Reactions for this compound Synthesis
Cascade and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple bonds and complex molecular architectures in a single operation. nih.govresearchgate.netarkat-usa.org These reactions are characterized by their atom economy, step economy, and potential for generating molecular diversity. researchgate.netrsc.org
One-Pot Multibond Forming Processes
One-pot syntheses of 1,5-benzodiazepine derivatives have been developed using multi-component reactions. For example, the reaction of o-phenylenediamines, β-keto esters, and aromatic aldehydes can be catalyzed by various catalysts to afford 1,5-benzodiazepines in good yields. researchgate.net Similarly, a three-component reaction between o-phenylenediamine (B120857), dimedone, and aldehyde derivatives under ball-milling conditions provides an environmentally friendly route to substituted 1,5-benzodiazepines. orgchemres.org
A specific one-pot, multibond-forming process has been developed for the synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines. acs.org This process starts from (E)-(2-allylamino)cinnamyl alcohols, which are converted to the corresponding allylic trichloroacetimidates. These intermediates then undergo a cyclization to form the 2,5-dihydro-1H-benzo[b]azepine ring system with an amino group at the 5-position. acs.org Cascade reactions, such as the aza-Mannich/lactamization cascade, also provide efficient access to polycyclic δ-lactams, which can be precursors or analogues of benzoazepine systems. mdpi.com
| Reaction Type | Starting Materials | Key Features | Product |
|---|---|---|---|
| Three-component condensation | o-phenylenediamine, ketone/aldehyde, β-keto ester | Catalyst-mediated, often solvent-free | 1,5-Benzodiazepine derivatives |
| One-pot multibond formation | (E)-(2-allylamino)cinnamyl alcohol derivatives | Sequential transformation and cyclization | 5-Amino-2,5-dihydro-1H-benzo[b]azepine |
| Aza-Mannich/Lactamization Cascade | 2-formylphenyl acetate, diamines | Catalyst-free, green conditions | Polycyclic δ-lactams |
Radical Cascade Reactions via Isonitriles
Radical cascade reactions involving isonitriles have emerged as a powerful strategy for constructing nitrogen-containing heterocycles. acs.org However, for the specific synthesis of the this compound core, isocyanide-based multicomponent reactions (MCRs) followed by an intramolecular Wittig reaction represent a more documented approach. This sequence allows for the one-pot synthesis of multisubstituted 2,3-dihydro-1H-2-benzazepin-1-ones. nih.govdovepress.com
The process typically involves the reaction of a phosphonium (B103445) salt, an arylglyoxal, an amine, and an isocyanide. nih.gov This sequence proceeds through a sequential Ugi (four-component) or Passerini (three-component) condensation, followed by an intramolecular Wittig reaction in the presence of a base like triethylamine (B128534) (NEt3), to yield the desired benzazepinone (B8055114) derivatives in good yields. nih.govresearchgate.net This MCR/Wittig sequence demonstrates a high degree of bond-forming efficiency, rapidly assembling complex molecular architectures from simple starting materials in a single operation. dovepress.comresearchgate.net
Intramolecular Condensation Reactions (e.g., Tertiary Enamides and Aldehydes)
A highly efficient and scalable strategy for constructing 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives relies on the intramolecular cyclic condensation of tertiary enamides that contain a formyl group. researchgate.netnih.gov This method proceeds under very mild conditions, utilizing Boron tribromide (BBr3) as a Lewis acid catalyst with phosphorus pentoxide (P2O5) as an additive, to afford diverse products in high yields, typically ranging from 71-96%. nih.govorganic-chemistry.org
The reaction is believed to occur through a cascade mechanism involving the nucleophilic addition of the enamide to the aldehyde, followed by deprotonation and dehydration to form the seven-membered ring. researchgate.netnih.gov A key advantage of this methodology is its broad substrate scope and tolerance for various functional groups, including N-aroyl and N-benzyloxycarbonyl substituents. organic-chemistry.org The utility of this reaction has been showcased in the gram-scale synthesis of complex heterocyclic systems and intermediates for natural products like lennoxamine. nih.govorganic-chemistry.org
| Substrate Type | Catalyst/Additive | Yield (%) | Reference |
| N-Aroyl Tertiary Enamide | BBr3 / P2O5 | 71-96 | organic-chemistry.org |
| N-Benzyloxycarbonyl Tertiary Enamide | BBr3 / P2O5 | 71-96 | organic-chemistry.org |
| α-Aryl-Substituted Tertiary Enamide | BBr3 / P2O5 | 71-96 | organic-chemistry.org |
Cyclocondensation Approaches (e.g., o-Phenylenediamine with Carbonyl Compounds)
Cyclocondensation reactions are a cornerstone in heterocyclic synthesis. While the reaction of o-phenylenediamine with carbonyl compounds is a widely recognized method, it characteristically leads to the formation of 2,3-dihydro-1H-1,5-benzodiazepines, a related but structurally distinct seven-membered ring system with two nitrogen atoms. niscpr.res.injocpr.comasianpubs.org
For the synthesis of the true benzo[b]azepine core, other cyclocondensation strategies are employed. One such method is the Friedel-Crafts cyclization. For instance, reacting p-fluoroaniline with succinyl chloride, followed by cyclocondensation of the intermediate product using polyphosphoric acid (PPA), yields 7-fluoro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione. orientjchem.org Another advanced approach is the palladium-catalyzed [5+2] cycloaddition reaction, which has been successfully used to construct the this compound skeleton. researchgate.net
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles is paramount in modern synthetic chemistry to reduce environmental impact. This involves the use of alternative energy sources, solvent-free conditions, and recoverable catalysts.
Microwave-Assisted Syntheses
Microwave irradiation has been established as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netacs.org This technology has been effectively applied to the synthesis of seven-membered heterocyclic rings, which can be challenging to form. beilstein-journals.org For example, a microwave-assisted N-allylation followed by a Ring-Closing Metathesis (RCM) has been developed to access azepine-appended (het)aryl aminoamides. acs.org In other related syntheses, such as for 1,5-benzodiazepines, microwave assistance has been shown to dramatically reduce reaction times from hours to minutes while improving yields. researchgate.netacs.org A microwave-assisted, solvent-free cyclization using trimethylsilyl (B98337) polyphosphate (PPSE) as a dehydrating agent has also proven effective for synthesizing tetrahydro-1,3-thiazepines, another seven-membered ring system. beilstein-journals.org
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a key goal of green chemistry. Several synthetic methods for related benzodiazepines have been adapted to run under solvent-free conditions. One such protocol involves the condensation of o-phenylenediamine and ketones catalyzed by anhydrous stannous chloride, where the reactants are simply ground together. jocpr.com This method is noted for its mild conditions, rapid reaction times (40–60 minutes), and simple work-up. jocpr.com Similarly, syntheses using reusable heterogeneous catalysts like treated natural zeolite or mixed ferrites have also been performed without a solvent. semanticscholar.orgchemistryjournals.net For other seven-membered rings, a combination of microwave irradiation and solvent-free conditions offers a particularly green and efficient synthetic route. beilstein-journals.org
Heterogeneous Catalysis and Biocatalysis
The use of recoverable and reusable catalysts is a central tenet of sustainable chemistry. In the synthesis of related 1,5-benzodiazepines, various heterogeneous catalysts have been employed. These include mixed ferrite (B1171679) nanoparticles (e.g., Zn0.6Ni0.2Cu0.2Fe2O4), which can be easily removed from the reaction mixture using an external magnet, and SiO2/H2SO4. chemistryjournals.netbrieflands.com
Biocatalysis offers an environmentally benign alternative for producing chiral molecules with high selectivity. Recently, a significant advancement was reported using imine reductases (IREDs) for the stereodivergent synthesis of substituted tetrahydro-1,5-benzodiazepines and related N,O- and N,S-heterocycles. nih.gov This biocatalytic method provides access to chiral seven-membered rings in excellent yields (up to 96%) and with outstanding enantiomeric excess and diastereoselectivity (up to >99%). nih.gov This approach represents a powerful green alternative to traditional methods that often rely on transition metal catalysts or chiral acids. nih.gov
Mechanistic Investigations of 2,3 Dihydro 1h Benzo B Azepine Syntheses
Proposed Reaction Pathways and Intermediates for Key Transformations
The construction of the 2,3-dihydro-1H-benzo[b]azepine ring system can be achieved through several distinct mechanistic pathways, often involving key intermediates that dictate the course of the reaction.
One common strategy involves the intramolecular cyclization of suitable precursors. For instance, the synthesis of 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives can proceed through an intramolecular cyclic condensation of tertiary enamides containing a formyl group. researchgate.netorganic-chemistry.org This reaction, catalyzed by a Lewis acid like boron tribromide (BBr₃) with an additive such as phosphorus pentoxide (P₂O₅), is proposed to occur via a cascade of nucleophilic addition of the enamide to the aldehyde, followed by deprotonation and dehydration. researchgate.netorganic-chemistry.org
Another pathway involves ring-expansion reactions. For example, the thermolysis of 2a,7b-dihydro-3H-cyclobut[b]indoles can lead to the formation of 1H-1-benzazepines. rsc.org The presence of a silver ion catalyst can significantly lower the required temperature for this ring-opening reaction. rsc.org The mechanism is believed to involve the cleavage of the cyclobutane (B1203170) ring, followed by rearrangement to the seven-membered azepine ring.
Palladium-catalyzed reactions offer another versatile route. A [5+2] cycloaddition reaction using a palladium catalyst has been utilized for the synthesis of this compound. researchgate.net Furthermore, a one-pot multibond-forming process for the synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines has been developed. smolecule.comresearchgate.net This process starts with the palladium-catalyzed coupling of 2-iodoanilines and allylic alcohols to form allylic trichloroacetimidates bearing a 2-allylaminoaryl group, which then undergo sequential transformations to yield the benzazepine scaffold. smolecule.comresearchgate.net
Reductive cyclization methods are also employed. The SnCl₂-mediated reduction of nitro groups in specific precursors can lead to the formation of substituted 1H-1-benzazepines. researchgate.net This reaction proceeds via an S(_{N})2' reaction of ethyl nitroacetate (B1208598) and nitroethane with acetyl derivatives of Baylis-Hillman adducts derived from 2-nitro-substituted benzaldehydes. researchgate.net
Finally, aza-Piancatelli rearrangements provide a pathway to bridged tetrahydrobenzo[b]azepines. researchgate.netcolab.ws This reaction involves the rearrangement of furylcarbinols in the presence of an amine, followed by an intramolecular Michael addition to form the bridged cyclic product. researchgate.netcolab.ws
Elucidation of Catalyst Roles in Reaction Selectivity and Efficiency
Catalysts play a pivotal role in directing the selectivity and enhancing the efficiency of this compound syntheses. The choice of catalyst can influence the reaction pathway, control stereochemistry, and improve yields under milder conditions.
Lewis and Brønsted Acids: Lewis acids like boron tribromide (BBr₃) are crucial in promoting the intramolecular condensation of tertiary enamides to form dihydroazepine derivatives, likely by activating the aldehyde group towards nucleophilic attack. researchgate.netorganic-chemistry.org Similarly, Brønsted acids are used to catalyze the synthesis of diazoaryl-benzo[b]azepine derivatives from 2-aminoaryl N-monosubstituted hydrazones and 2-oxo-3-butenoates, achieving high yields and diastereoselectivities. nih.gov Scandium(III) triflate has been shown to be an effective catalyst for the pinacol-pinacolone rearrangement and cyclization of 1,2-diaryl-1,2-ethanediols to produce 2,3-dihydro-1H-3-benzazepine derivatives. researchgate.net
Transition Metal Catalysts:
Palladium: Palladium catalysts are versatile in various synthetic strategies. In palladium-catalyzed [5+2] cycloaddition reactions, the catalyst facilitates the formation of the seven-membered ring. researchgate.net For the synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines, a palladium catalyst is essential for the initial Heck coupling reaction. researchgate.net
Ruthenium: Cationic ruthenium-diamine catalysts have been successfully employed in the asymmetric hydrogenation of seven-membered cyclic imines, leading to the synthesis of biologically important benzoazepines with high enantioselectivity (up to 99% ee). rsc.org The counter-anion of the ruthenium catalyst has been found to play a significant role in chiral induction. rsc.org Ruthenium catalysts are also used in isomerization-ring-closing metathesis strategies. researchgate.net
Iridium: N,P-ligated iridium complexes have proven highly effective for the asymmetric hydrogenation of cyclic ene-carbamates, yielding tetrahydro-3-benzazepines with excellent enantioselectivity (up to 99% ee). Iridium catalysts have also been used in tandem allylic amination and intramolecular Heck reactions. whu.edu.cn
Gold: A heterogenized gold(I) catalyst has been shown to be as active as its homogeneous counterpart (Ph₃PAuNTf₂) in the synthesis of 2-substituted benzo[b]azepin-5-ols, with the advantage of being easily recoverable and reusable. researchgate.net
Stannous Chloride (SnCl₂): Anhydrous stannous chloride acts as an effective catalyst for the synthesis of 2,3-dihydro-1H-1,5-benzodiazepines from o-phenylenediamine (B120857) and ketones. jocpr.com The proposed mechanism involves the promotion of an intramolecular imine-enamine cyclization. jocpr.com
| Catalyst | Reaction Type | Product | Key Finding |
| Boron tribromide (BBr₃) / P₂O₅ | Intramolecular condensation | 2,3-Dihydro-1H-azepine derivatives | Efficiently catalyzes the cascade reaction of nucleophilic addition, deprotonation, and dehydration. researchgate.netorganic-chemistry.org |
| Scandium(III) triflate | Pinacol rearrangement/cyclization | 2,3-Dihydro-1H-3-benzazepine derivatives | Effective in promoting the rearrangement and subsequent cyclization. researchgate.net |
| Palladium complexes | [5+2] Cycloaddition / Heck coupling | This compound derivatives | Versatile catalyst for C-C bond formation and cyclization. researchgate.net |
| Cationic Ruthenium-diamine complexes | Asymmetric hydrogenation | Chiral tetrahydrobenzo[b]azepines | Achieves high enantioselectivity (up to 99% ee); counter-ion influences chiral induction. rsc.org |
| N,P-ligated Iridium complexes | Asymmetric hydrogenation | Chiral tetrahydro-3-benzazepines | Highly efficient for the enantioselective hydrogenation of cyclic ene-carbamates. |
| Heterogenized Gold(I) | Stereocontrolled Grignard addition | 2-Substituted benzo[b]azepin-5-ols | Reusable catalyst with activity comparable to homogeneous systems. researchgate.net |
| Anhydrous Stannous Chloride | Imine-enamine cyclization | 2,3-Dihydro-1H-1,5-benzodiazepines | Inexpensive and efficient catalyst for cyclocondensation. jocpr.com |
Stereochemical Control and Diastereoselective Synthetic Approaches
The control of stereochemistry is a critical aspect of synthesizing complex molecules like substituted 2,3-dihydro-1H-benzo[b]azepines, as different stereoisomers can exhibit distinct biological activities. Several diastereoselective synthetic approaches have been developed.
An organocatalytic approach has been established for the diastereoselective synthesis of (E)-diazoaryl-benzo[b]azepine derivatives. nih.gov This method utilizes Brønsted acid catalysis to react 2-aminoaryl N-monosubstituted hydrazones with 2-oxo-3-butenoates, affording the products in excellent yields and with high diastereoselectivities (>19:1 dr). nih.gov
The aza-Piancatelli rearrangement offers another avenue for stereochemical control. A chiral Brønsted acid-catalyzed asymmetric aza-Piancatelli rearrangement/Michael addition sequence has been developed for the synthesis of bridged tetrahydrobenzo[b]azepine derivatives. colab.ws This method provides the bridged cyclic products in good yields with excellent enantio- and diastereoselectivities. colab.ws
Furthermore, the addition of Grignard reagents to oxa-bridged benzazepines has been shown to be a highly diastereoselective method for the synthesis of 2-substituted benzo[b]azepin-5-ols. smolecule.com The stereocontrol is achieved through the specific transition states of the Grignard addition. smolecule.com
In the context of catalytic hydrogenation, the use of chiral catalysts is paramount for achieving enantioselectivity. As mentioned previously, chiral ruthenium and iridium complexes have been instrumental in the asymmetric hydrogenation of cyclic imines and ene-carbamates, respectively, to produce chiral tetrahydrobenzo[b]azepine derivatives with high levels of stereocontrol. rsc.org
| Method | Key Reagents/Catalyst | Product | Stereochemical Outcome |
| Organocatalytic reaction | Brønsted acid | (E)-Diazoaryl-benzo[b]azepine derivatives | High diastereoselectivity (>19:1 dr) nih.gov |
| Aza-Piancatelli rearrangement/Michael addition | Chiral Brønsted acid | Bridged tetrahydrobenzo[b]azepines | Excellent enantio- and diastereoselectivities colab.ws |
| Grignard addition to oxa-bridged benzazepines | Grignard reagents | 2-Substituted benzo[b]azepin-5-ols | High diastereoselectivity smolecule.com |
| Asymmetric hydrogenation | Chiral Ru or Ir complexes | Chiral tetrahydrobenzo[b]azepines | High enantioselectivity (up to 99% ee) rsc.org |
Isomerization and Tautomeric Equilibria within Azepine Systems
Azepine systems can exist in various isomeric and tautomeric forms, and understanding these equilibria is crucial for their synthesis and characterization. The fully unsaturated azacycloheptatriene can exist in four tautomeric forms: 1H-, 2H-, 3H-, and 4H-azepine. The relative stability of these tautomers is generally recognized to be 3H- > 1H- > 2H- > 4H-azepine, although this can be influenced by substitution patterns. thieme-connect.de
In the synthesis of 3H-azepine derivatives from phenylnitrene, the reaction is believed to proceed through either a benzoazirine intermediate that undergoes nucleophilic attack and ring opening, or through isomerization to a dehydroazepine tautomer which is then trapped by a nucleophile. clockss.org The final product, a 3H-azepine, is formed after a rapid 1,3-prototropy from the initially formed 1H-azepine. clockss.org
Isomerization is also a key step in certain synthetic strategies. For example, an isomerization-ring-closing metathesis strategy has been developed for the synthesis of 2,3-dihydro-1H-2-benzazepines. researchgate.net In this approach, an allylbenzaldehyde is first isomerized using a ruthenium catalyst, followed by reductive amination and N-protection to form a bis-alkene compound, which then undergoes ring-closing metathesis. researchgate.net
Furthermore, an unprecedented rearrangement of an alkyl 1H-benzazepine-2-carboxylate to a substituted isoquinoline (B145761) has been observed during studies on the synthesis of substituted 1H-1-benzazepines. researchgate.net This highlights the potential for unexpected isomerization pathways within these systems.
The existence of conformational isomers has also been studied. In 5-substituted 10,11-dihydrodibenz[b,f]azepines, the inversion of the seven-membered ring is a dynamic process. For N-acyl derivatives, hindered rotation about the N-acyl bond can decrease the rate of this ring inversion. researchgate.net
| System | Phenomenon | Key Intermediates/Factors | Outcome |
| Azacycloheptatriene | Tautomerism | Substitution patterns | Relative stability: 3H- > 1H- > 2H- > 4H-azepine thieme-connect.de |
| Phenylnitrene reaction | Isomerization/Tautomerism | Benzoazirine, dehydroazepine | Formation of stable 3H-azepine from 1H-azepine via 1,3-prototropy clockss.org |
| Allylbenzaldehyde reaction | Isomerization/Metathesis | Ruthenium catalyst | Synthesis of 2,3-dihydro-1H-2-benzazepines researchgate.net |
| Alkyl 1H-benzazepine-2-carboxylate | Rearrangement | Not specified | Unprecedented formation of a substituted isoquinoline researchgate.net |
| 5-Acyl-10,11-dihydrodibenz[b,f]azepine | Conformational Isomerism | Hindered N-acyl bond rotation | Slowed inversion of the seven-membered ring researchgate.net |
Chemical Transformations and Derivatization of 2,3 Dihydro 1h Benzo B Azepine Scaffolds
Functional Group Interconversions on the Azepine Ring System
The seven-membered azepine ring of the 2,3-dihydro-1H-benzo[b]azepine scaffold offers multiple sites for functional group interconversions, which are crucial for modifying the molecule's polarity, reactivity, and biological activity.
One common transformation is the reduction of a carbonyl group within the azepine ring. For instance, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can be reduced to 2,3,4,5-tetrahydro-1H-benzo[b]azepine. chemicalbook.com This conversion of a lactam to a cyclic amine significantly alters the electronic and steric properties of the molecule.
Another key reaction is the manipulation of the nitrogen atom. The secondary amine in the 2,3,4,5-tetrahydro-1H-benzo[b]azepine can be readily N-acylated, N-sulfonylated, or N-alkylated. nih.gov These reactions are often employed to introduce a variety of substituents that can interact with biological targets. For example, N-acylation can introduce amide functionalities, which can act as hydrogen bond donors or acceptors.
The double bond in partially unsaturated benzoazepine derivatives can also be a site for functionalization. For instance, the C=N bond in 2,3-benzodiazepin-1-ones can be reduced via Pd-catalyzed hydrogenation to yield the corresponding 2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one. nih.gov This reaction proceeds in high yields and is a simple and effective method for modifying the azepine ring.
Furthermore, the synthesis of 2,3-dihydro-1H-azepine derivatives can be achieved through intramolecular cyclic condensation of tertiary enamides containing a formyl group. organic-chemistry.orgresearchgate.netacs.orgnih.gov This reaction, catalyzed by a Lewis acid such as BBr3, proceeds under mild conditions and allows for the creation of a diverse range of derivatives. organic-chemistry.orgresearchgate.netacs.orgnih.gov
| Starting Material | Reagents and Conditions | Product | Transformation |
| 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one | Reduction | 2,3,4,5-Tetrahydro-1H-benzo[b]azepine | Lactam to cyclic amine |
| 2,3,4,5-Tetrahydro-1H-benzo[b]azepine | Acylating, sulfonating, or alkylating agents | N-substituted derivatives | N-functionalization |
| 2,3-Benzodiazepin-1-ones | H2, 10% Pd/C, MeOH-HCl | 2,3,4,5-Tetrahydro-2,3-benzodiazepin-1-one | C=N bond reduction |
| Tertiary enamides with a formyl group | BBr3, P2O5 | 2,3-Dihydro-1H-azepine derivatives | Intramolecular condensation |
Electrophilic and Nucleophilic Aromatic Substitutions on the Benzo Moiety
The benzene (B151609) ring of the this compound scaffold is amenable to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various substituents that can modulate the compound's electronic properties and biological interactions. The position of substitution is directed by the electron-donating or electron-withdrawing nature of the substituents already present on the ring.
Common electrophilic substitution reactions include nitration, halogenation, alkylation, and acylation. dnu.dp.ua For instance, the nitration of 2,3-dihydro-1H-1,5-benzodiazepin-2-ones can be achieved using standard nitrating agents. dnu.dp.ua The regioselectivity of these reactions is influenced by the reaction conditions, such as temperature, solvent, and the nature of the electrophile. dnu.dp.ua
While less common, nucleophilic aromatic substitution (SNAr) can also be employed to functionalize the benzo moiety, particularly when it is activated by electron-withdrawing groups. An intramolecular SNAr reaction has been utilized in the synthesis of dibenzo[b,f] thieme.deresearchgate.netoxazepine derivatives, a related class of compounds. researchgate.net
The regioselectivity of these substitution reactions is a critical aspect. For example, in the case of osmapentalene, a metallacycle with Craig-Möbius aromaticity, electrophilic attack occurs preferentially at the C8 position of the osmafuran ring. nih.gov This highlights the influence of the heterocyclic ring system on the reactivity of the fused aromatic ring.
| Reaction Type | Reagents | Potential Products | Key Considerations |
| Nitration | Nitrating agents (e.g., HNO3/H2SO4) | Nitro-substituted benzoazepines | Regioselectivity influenced by existing substituents and reaction conditions. |
| Halogenation | Halogenating agents (e.g., Br2, Cl2) | Halo-substituted benzoazepines | Lewis acid catalysts may be required. |
| Alkylation | Alkyl halides, Alkenes | Alkyl-substituted benzoazepines | Friedel-Crafts conditions are often used. |
| Acylation | Acyl halides, Anhydrides | Acyl-substituted benzoazepines | Friedel-Crafts conditions are typically employed. |
| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, alkoxides) | Functionalized benzoazepines | Requires activation by electron-withdrawing groups. |
Ring Modification and Rearrangement Reactions of Benzoazepines
The seven-membered ring of the benzoazepine scaffold can undergo various modification and rearrangement reactions, leading to the formation of novel heterocyclic systems. These transformations can involve ring expansion, ring contraction, or cleavage of the azepine ring.
An example of a ring modification is the conversion of 2,4-diaryl-2,3-dihydro-1H-1,5-benzodiazepines into 2,4-diaryl-3H-1,5-benzodiazepines using m-chloroperbenzoic acid (MCPBA). researchgate.netresearchgate.net This reaction involves an oxidative dehydrogenation of the azepine ring.
Rearrangement reactions can also be employed to construct the benzoazepine skeleton. A synthetic method for benzoazepine analogues has been developed using an azide (B81097) rearrangement reaction of ortho-arylmethylbenzyl azide derivatives. nih.gov
Furthermore, the formation of a 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine from the reaction of o-phenylenediamine (B120857) with acetone (B3395972) demonstrates a condensation and cyclization process that leads to the formation of the seven-membered ring. nih.gov
| Starting Material | Reagents/Conditions | Product | Reaction Type |
| 2,4-Diaryl-2,3-dihydro-1H-1,5-benzodiazepines | m-Chloroperbenzoic acid (MCPBA) | 2,4-Diaryl-3H-1,5-benzodiazepines | Oxidative Dehydrogenation |
| ortho-Arylmethylbenzyl azide derivatives | - | Benzoazepine analogues | Azide Rearrangement |
| o-Phenylenediamine and acetone | Microwave irradiation or conventional heating | 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | Condensation/Cyclization |
Introduction of Chiral Centers and Enantioselective Modifications
The introduction of chirality into the this compound scaffold is of significant interest in medicinal chemistry, as stereoisomers often exhibit different pharmacological activities. Chiral centers can be introduced during the synthesis of the benzoazepine ring or through subsequent modifications.
Asymmetric hydrogenation is a powerful tool for creating chiral centers. For example, the enantioselective synthesis of chiral 4-substituted 4,5-dihydro-1H- chemicalbook.comthieme.debenzodiazepin-2(3H)-ones has been achieved through asymmetric hydrogenation catalyzed by a Pd/f-spiroPhos complex, with enantiomeric excesses of up to 99%. nih.gov
Asymmetric reductive amination of β-keto esters with 1,2-phenylenediamine also provides a route to chiral 4-substituted 4,5-dihydro-1H- chemicalbook.comthieme.debenzodiazepin-2(3H)-ones with high enantioselectivity. nih.gov
Furthermore, the concept of "memory of chirality" has been applied to the enantioselective alkylation of N-i-Pr 1,4-benzodiazepine-2-ones derived from (S)-Ala and (S)-Phe. researchgate.net Despite the destruction of the original chiral center during deprotonation, the chiral memory of the benzodiazepine (B76468) ring directs the alkylation to proceed with high enantioselectivity (86-99% ee). researchgate.net
The separation of enantiomers can be achieved using chiral stationary phases in high-performance liquid chromatography (HPLC). nih.gov This technique has been used for the direct chromatographic enantioseparation of a series of 8-chloro-2,3-dihydro-3-methyl-1,2,5-benzothiadiazepin-4(5H)-one and thione 1,1-dioxide derivatives. nih.gov
| Method | Substrate | Catalyst/Reagent | Product | Enantioselectivity |
| Asymmetric Hydrogenation | 4-Substituted 1H- chemicalbook.comthieme.debenzodiazepin-2(3H)-ones | Pd/f-spiroPhos complex | Chiral 4-substituted 4,5-dihydro-1H- chemicalbook.comthieme.debenzodiazepin-2(3H)-ones | Up to 99% ee |
| Asymmetric Reductive Amination | β-Keto esters and 1,2-phenylenediamine | - | Chiral 4-substituted 4,5-dihydro-1H- chemicalbook.comthieme.debenzodiazepin-2(3H)-ones | Up to 99% ee |
| Enantioselective Alkylation | N-i-Pr 1,4-benzodiazepine-2-ones | - | "Quaternary" 1,4-benzodiazepine-2-ones | 86-99% ee |
Formation of Fused Ring Systems and Polycyclic Derivatives
The this compound scaffold can serve as a building block for the synthesis of more complex, fused polycyclic systems. These fused derivatives often exhibit unique pharmacological profiles.
One approach to forming fused systems is through intramolecular cyclization reactions. For example, the synthesis of dihydro-azepino[2,1-a]isoindol-5-ones, which contains the core structure of the natural alkaloid lennoxamine, has been demonstrated. researchgate.netnih.gov
Another strategy involves the cyclo-condensation of benzoazepine derivatives with other reagents. For instance, the cyclo-condensation of oxadiazoles (B1248032) with o-phenylenediamine can lead to the formation of fused heterocyclic compounds. nih.gov
Furthermore, a three-step cascade process has been developed for the synthesis of the new ring system benzo[f]pyrimido[1,2-d] thieme.desemanticscholar.orgresearchgate.nettriazolo[1,5-a] thieme.deresearchgate.netdiazepine and its analogues. nih.gov This process involves five reactive centers and leads to the formation of complex polycyclic structures. nih.gov
The synthesis of 1,2,3-triazole-fused 1,4-benzodiazepine (B1214927) scaffolds has also been achieved through a multicomponent assembly process followed by an intramolecular Huisgen cycloaddition. researchgate.net
| Synthetic Strategy | Starting Materials/Intermediates | Resulting Fused System |
| Intramolecular Cyclization | Tertiary enamides with a formyl group | Dihydro-azepino[2,1-a]isoindol-5-ones |
| Cyclo-condensation | Oxadiazoles and o-phenylenediamine | Fused heterocyclic compounds |
| Cascade Reaction | Cyclohexane, cyclohexene, and norbornene β-amino amides with 2-azidobenzaldehyde (B97285) derivatives | Benzo[f]pyrimido[1,2-d] thieme.desemanticscholar.orgresearchgate.nettriazolo[1,5-a] thieme.deresearchgate.netdiazepine |
| Multicomponent Assembly/Intramolecular Cycloaddition | Various reactants | 1,2,3-Triazole-fused 1,4-benzodiazepines |
Spectroscopic and Structural Elucidation Techniques for 2,3 Dihydro 1h Benzo B Azepine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2,3-Dihydro-1H-benzo[b]azepine. One-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provide unambiguous evidence for the compound's core structure and the connectivity of its atoms.
One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the aliphatic protons on the seven-membered azepine ring. The aromatic protons typically appear in the downfield region (δ 6.8–7.5 ppm) , with their splitting patterns revealing their substitution pattern on the benzene ring. The protons of the methylene (B1212753) groups (C2 and C3) in the azepine ring are expected to resonate in the upfield region. For example, in related tetrahydroazepine ring systems, these protons show peaks between δ 1.2 and 3.0 ppm. The N-H proton signal would likely appear as a broad singlet, its chemical shift being dependent on solvent and concentration.
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data. Aromatic carbon signals are typically observed in the δ 120–140 ppm range. acs.org For instance, in derivatives, the sp² carbons of the benzo core resonate between δ 126 and 135 ppm. The aliphatic carbons (C2 and C3) of the azepine ring would appear at higher field. For example, in N-substituted 2-benzazepines, the aliphatic carbons appear around 43-45 ppm. researchgate.net
The following table summarizes typical chemical shift ranges for derivatives of the this compound scaffold.
| Atom Type | Technique | Expected Chemical Shift (δ ppm) | Reference Compound Type |
|---|---|---|---|
| Aromatic Protons | ¹H NMR | 6.8–7.5 | 2,3,4,5-Tetrahydro-1H-benzo[d]azepine |
| Aliphatic Protons (Azepine Ring) | ¹H NMR | 1.2–3.0 | 2,3,4,5-Tetrahydro-1H-benzo[d]azepine |
| Aromatic Carbons | ¹³C NMR | 126–135 | 2,3,4,5-Tetrahydro-1H-benzo[d]azepine |
| Aliphatic Carbons (Azepine Ring) | ¹³C NMR | ~45 | N-substituted 2-benzazepines researchgate.net |
To establish the precise connectivity between protons and carbons, 2D NMR experiments are employed.
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is crucial for tracing the spin systems within the aliphatic portion of the azepine ring and for assigning neighboring protons on the aromatic ring. The use of COSY has been documented for the structural assignment of related N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It provides a definitive link between a proton and the carbon to which it is attached, greatly simplifying the assignment of the ¹³C spectrum. researchgate.nethmdb.ca
The seven-membered azepine ring in this compound is not planar and can exist in various conformations, such as chair and boat forms. researchgate.net These conformations can interconvert, and the rate of this process is temperature-dependent.
Variable-temperature (VT) NMR is a key technique used to study these dynamic processes. unibas.it At room temperature, if the conformational exchange is fast on the NMR timescale, the spectrum shows averaged signals. As the temperature is lowered, the interconversion slows down, and the signals for the individual conformers may be resolved. By analyzing the spectra at different temperatures, it is possible to determine the thermodynamic and kinetic parameters for the conformational inversion, such as the free energy of activation (ΔG‡). researchgate.net For instance, a VT-¹H NMR study on N-substituted 2-benzazepines revealed a chair-to-chair interconversion barrier of approximately 11 kcal/mol. researchgate.net In some cases, VT-NMR can also help resolve overlapping signals that complicate spectral interpretation at a single temperature. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands.
Key expected absorptions for the parent compound would include:
N-H Stretch: A moderate to weak absorption band around 3300-3500 cm⁻¹ corresponding to the secondary amine.
Aromatic C-H Stretch: Sharp peaks typically appearing just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Strong absorptions appearing just below 3000 cm⁻¹.
Aromatic C=C Stretch: Several sharp bands of variable intensity in the 1450-1600 cm⁻¹ region. vulcanchem.com
C-N Stretch: An absorption band in the 1200-1350 cm⁻¹ range. vulcanchem.com
In derivatives, additional peaks are observed. For example, a lactam derivative, 2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid, shows a strong C=O stretching band between 1630-1660 cm⁻¹. vulcanchem.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Stretching | 3300-3500 |
| Aromatic C-H | Stretching | >3000 |
| Aliphatic C-H | Stretching | <3000 |
| Aromatic C=C | Stretching | 1450-1600 vulcanchem.com |
| C-N | Stretching | 1200-1350 vulcanchem.com |
| C=O (Lactam in derivative) | Stretching | 1630-1660 vulcanchem.com |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound through high-resolution mass spectrometry (HRMS). It also reveals details about the molecule's structure through the analysis of its fragmentation pattern upon ionization.
For this compound (C₁₀H₁₁N), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The fragmentation pattern under electron impact (EI) ionization would likely involve characteristic losses of small neutral molecules or radicals. Studies on related structures provide insight into expected fragmentation pathways. For example, analysis of a degradation product of Tolvaptan identified a diagnostic fragment ion at m/z 180 for 7-chloro-2,3-dihydro-1H-benzo[b]azepine. rsc.org This fragment further lost HCl to produce an ion at m/z 144. rsc.org The fragmentation of other complex benzodiazepine (B76468) derivatives also shows a tendency to form stable 2,3-dihydro-1H-1,5-benzodiazepine ions. nih.gov This suggests that the benzoazepine core is a relatively stable fragment.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can determine atomic coordinates, bond lengths, bond angles, and torsional angles with high precision.
For this compound, an X-ray crystal structure would confirm the fusion of the benzene and azepine rings and reveal the exact conformation of the seven-membered ring. Studies on related seven-membered heterocyclic systems, such as 1,5-benzodiazepine and dihydro-5H-1,3,4-benzotriazepin-5-one, frequently show the ring adopting a "boat"-like conformation. clockss.orgresearchgate.net The crystal structure of 1-methyl-4-phenyl-3,5-dihydro-4H-pyrido[2,3-b] acs.orgvulcanchem.comdiazepin-4-one, which also contains a seven-membered ring fused to an aromatic system, reveals a non-planar molecule due to the torsion in the diazepin-2-one moiety. acs.org The analysis would also detail intermolecular interactions, such as hydrogen bonding involving the N-H group, which dictate the crystal packing. clockss.org
Spectroscopic Analysis in Degradation Product Identification
The identification and characterization of degradation products are critical aspects of pharmaceutical development and stability studies. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate the investigation of degradation pathways to ensure the safety and efficacy of drug substances. rsc.org Forced degradation studies, which involve subjecting a drug to stress conditions like hydrolysis, oxidation, heat, and photolysis, are performed to generate potential degradants. rsc.orgresearchgate.net Modern hyphenated spectroscopic techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are indispensable tools for the separation and structural elucidation of these degradation products. researchgate.netnih.gov
A notable example of this application is the characterization of stress degradation products of Tolvaptan, a drug that contains a substituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine core. sci-hub.se In these studies, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) is a primary technique. rsc.orgresearchgate.net This method allows for the efficient separation of the parent drug from its various degradation products, which are then subjected to mass spectrometric analysis for identification. sci-hub.se
The elucidation process heavily relies on comparing the fragmentation patterns of the degradation products with that of the parent drug. sci-hub.se For instance, in the analysis of Tolvaptan, specific product ions are recognized as characteristic of different parts of the molecule. Product ions at m/z 206 and 180 are considered diagnostic for the 7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl skeleton. sci-hub.se
Under acidic hydrolysis conditions, a key degradation product, designated as DP-11, was identified. researchgate.net The Electrospray Ionization (ESI)-MS/MS spectrum of DP-11 showed a protonated molecular ion [M+H]⁺ at m/z 180. This ion further fragments to produce a signal at m/z 144, corresponding to the loss of hydrogen chloride (HCl). sci-hub.se Based on these mass spectral data and high-resolution mass spectrometry (HRMS) measurements, DP-11 was characterized as 7-chloro-2,3-dihydro-1H-benzo[b]azepine. researchgate.netsci-hub.se
Another degradation product, DP-1, with a protonated molecular ion at m/z 212, was identified as 7-chloro-4-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine. Its formation was observed when methanol (B129727) was used as a co-solvent during stress studies, indicating a reaction between a degradant intermediate and the solvent. sci-hub.se The mass difference of 32 Da between DP-1 (m/z 212) and DP-11 (m/z 180) corresponds to the addition of a methoxy (B1213986) group. sci-hub.se
The detailed research findings from such studies are often summarized in data tables that provide the mass-to-charge ratio (m/z) of the precursor and product ions, which is crucial for structural confirmation.
High-Resolution Mass Spectrometry (HRMS) Data for Key Degradation Products
| Degradation Product | Measured Mass (m/z) | Elemental Composition | Major Product Ions (m/z) |
| DP-11 | 180.0627 | C10H11ClN | 144 |
| DP-1 | 212.0888 | C11H15ClNO | 180, 144 |
| DP-8 | 313.1157 | C18H18ClN2O | 206, 134 |
This table presents HRMS data for select degradation products identified in stress studies of Tolvaptan, where DP-11 is a direct derivative of the this compound core. Data sourced from Patel et al., 2015. researchgate.netsci-hub.se
Product Ion Data from MS/MS Fragmentation
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Structural Assignment |
| 180 (DP-11) | 144 | HCl | Formation of benzo[b]azepinium ion |
| 212 (DP-1) | 180 | CH3OH | Loss of methanol from the 4-position |
| 449 (Tolvaptan) | 206 | C15H15NO | Characteristic fragment of the benzo[b]azepine-1-carbonyl skeleton |
| 449 (Tolvaptan) | 180 | CO from m/z 206 | Characteristic fragment of the benzo[b]azepine-1-carbonyl skeleton |
This table details the fragmentation of key ions observed during the MS/MS analysis, aiding in the structural elucidation of the degradation products. Data sourced from Patel et al., 2015. sci-hub.se
While mass spectrometry provides essential information regarding molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is often employed for the definitive structural confirmation of isolated degradation products. nih.govresearchgate.net Techniques like 1D ¹H NMR and 2D NMR (e.g., COSY, HMQC) can provide unambiguous evidence of the precise structure, including the position of substituents and stereochemistry. nih.govnih.gov The combination of LC-MS for detection and identification with NMR for structural verification provides a powerful and comprehensive approach to analyzing degradation products. nih.gov
Computational and Theoretical Studies on 2,3 Dihydro 1h Benzo B Azepine Systems
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
DFT calculations also provide valuable information about the electronic properties of these compounds. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated to predict the electrophilic and nucleophilic sites within the molecule. researchgate.net This information is instrumental in understanding the reactivity of 2,3-dihydro-1H-benzo[b]azepine derivatives in various chemical reactions. For instance, the analysis of frontier molecular orbitals (FMOs) helps in identifying regions susceptible to nucleophilic or electrophilic attack. researchgate.net
Furthermore, DFT can be used to study the stability of different isomers and tautomers. researchgate.net By comparing the calculated energies of various forms, researchers can predict the most prevalent species under specific conditions. researchgate.net These theoretical investigations into molecular structure, reactivity, and electronic properties are essential for designing new compounds with desired characteristics. researchgate.net
Table 1: Selected DFT Calculation Parameters for Benzazepine Systems
| Method | Basis Set | Application | Reference |
| B3LYP | 6-31G(d,p) | Structural optimization, electronic properties | |
| B3LYP | TZP | Geometry optimization | researchgate.net |
| M06-2X | 6-311G++(2d,2p) | Thermodynamic calculations | researchgate.net |
| ωB97XD | 6-311G++(2d,2p) | Thermodynamic calculations | researchgate.net |
Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches (e.g., ONIOM)
For larger and more complex systems, such as this compound derivatives interacting with biological macromolecules, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are employed. mpg.de The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method is a prominent example of a subtractive QM/MM scheme. mpg.de
In the ONIOM approach, the system is partitioned into different layers. The most critical part of the system, where bond formation or breaking occurs, is treated with a high-level quantum mechanics (QM) method. mpg.degaussian.com The surrounding environment is described using a more computationally efficient molecular mechanics (MM) force field. mpg.de This layered approach allows for the accurate study of chemical reactions in large systems, like enzymes, by focusing computational resources on the reactive center while still accounting for the influence of the broader environment. mpg.dersc.org
The ONIOM method has been successfully used to investigate enzymatic reactions, providing insights into reaction mechanisms and transition states. rsc.org The flexibility of the ONIOM method, allowing for two or three layers treated with different levels of theory, makes it a versatile tool for studying a wide range of chemical and biological processes involving benzazepine systems. gaussian.com Recent advancements have even combined the ONIOM method with electrostatic embedding to better account for the polarization effects between the QM and MM regions. rsc.org
Conformational Analysis using Advanced Computational Methods
The seven-membered azepine ring in this compound allows for significant conformational flexibility. Understanding the different possible conformations and their relative energies is crucial for comprehending the molecule's biological activity and reactivity. Advanced computational methods are employed to perform thorough conformational analyses.
Molecular dynamics (MD) simulations can reveal the dynamic behavior of the azepine ring, such as ring puckering and torsional flexibility, over time. These simulations provide a dynamic picture of the conformational landscape.
Quantum chemical calculations, often using DFT methods, are also vital for conformational analysis. mdpi.com By optimizing the geometries of various conformers and calculating their relative energies, researchers can identify the most stable conformations. arxiv.org This information is particularly important for understanding the stereochemistry of substituted benzazepine derivatives. arxiv.org The combination of NMR experimental data with computed energies and shieldings can further elucidate the preferred conformations in solution. csic.es
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions involving this compound systems. By modeling the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine activation energies.
DFT calculations are frequently used to model reaction pathways. researchgate.net For example, the mechanism of condensation reactions can be examined to understand the chemo-, regio-, and stereoselectivity of the products formed. researchgate.net The identification and characterization of transition state structures are key to understanding the kinetics of a reaction. biochempress.com Methods like IRC (Intrinsic Reaction Coordinate) calculations can confirm the connection between a transition state and the corresponding reactants and products. biochempress.com
For complex reactions, such as those involving radical cyclizations to form the benzazepine core, computational models can predict the favored pathway (e.g., 6-exo vs. 7-endo) by analyzing transition-state energies. These theoretical predictions are invaluable for optimizing reaction conditions and guiding synthetic strategies.
Table 2: Computational Methods for Reaction Mechanism Studies
| Method | Application | Reference |
| DFT (B3LYP/6-31G(d)) | Elucidation of chemo-, regio-, and stereoselectivity | researchgate.net |
| RHF/6-31G//3-21G | Estimation of activation energies | biochempress.com |
| MP2/6-31G | Geometry optimization of transition states | biochempress.com |
| Molecular Dynamics (MD) | Simulation of transition states for radical cyclization |
Prediction of Spectroscopic Parameters and Chemical Shifts
Computational methods are instrumental in predicting spectroscopic parameters, which aids in the structural elucidation of newly synthesized this compound derivatives. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a powerful tool for calculating NMR chemical shifts (¹H and ¹³C). researchgate.netcsic.es
By comparing the calculated chemical shifts with experimental data, researchers can confirm proposed structures and gain insights into the electronic environment of the nuclei. csic.es Discrepancies between calculated and experimental shifts can sometimes indicate areas of steric strain within the molecule. The inclusion of solvent effects, often through the Polarizable Continuum Model (PCM), can improve the accuracy of these predictions.
In addition to NMR parameters, computational methods like Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, providing information about the electronic transitions within the molecule. researchgate.net These theoretical predictions, when correlated with experimental spectra (FT-IR, NMR, Mass Spectrometry), provide a comprehensive characterization of the synthesized compounds. researchgate.netsemanticscholar.org
Advanced Applications of 2,3 Dihydro 1h Benzo B Azepine As a Synthetic Intermediate
Building Blocks for Complex Nitrogen-Containing Heterocyclic Scaffolds
The 2,3-dihydro-1H-benzo[b]azepine framework is a valuable starting point for the synthesis of diverse and complex nitrogen-containing heterocyclic structures. researchgate.net Its inherent reactivity and potential for functionalization allow chemists to use it as a scaffold to build larger, more intricate molecules. Nitrogen-containing heterocyclic compounds are crucial building blocks in the development of biologically active agents. researchgate.net
A notable advancement in this area is the development of a one-pot, multibond-forming process to create 5-amino-2,5-dihydro-1H-benzo[b]azepines. acs.orgresearchgate.net This efficient method begins with readily available 2-iodoanilines, which are converted to (E)-(2-allylamino)cinnamyl alcohols. These precursors, when subjected to a one-pot procedure involving the formation of an allylic trichloroacetimidate (B1259523) followed by a cyclization cascade, yield a variety of substituted 5-amino-2,5-dihydro-1H-benzo[b]azepines. acs.org The process is generally high-yielding and tolerates a range of substituents on the aromatic ring. acs.org These amino-substituted benzo[b]azepines are particularly valuable as they introduce a reactive handle for further synthetic transformations, enabling the construction of even more complex scaffolds. acs.org
Table 1: Synthesis of Substituted 5-Amino-2,5-dihydro-1H-benzo[b]azepines
This table summarizes the yields for the one-pot synthesis of various 5-amino-2,5-dihydro-1H-benzo[b]azepines from their corresponding (E)-(2-allylamino)cinnamyl alcohol substrates, demonstrating the versatility of the method. acs.org
| Substituent (R) on Phenyl Ring | Product | Overall Yield |
|---|---|---|
| H | 5-Amino-2,5-dihydro-1H-benzo[b]azepine | 85% |
| 4'-Methyl | 5-Amino-7-methyl-2,5-dihydro-1H-benzo[b]azepine | 92% |
| 4'-Methoxy | 5-Amino-7-methoxy-2,5-dihydro-1H-benzo[b]azepine | 79% |
| 4'-Fluoro | 5-Amino-7-fluoro-2,5-dihydro-1H-benzo[b]azepine | 88% |
| 4'-Chloro | 5-Amino-7-chloro-2,5-dihydro-1H-benzo[b]azepine | 83% |
| 4'-Nitro | 5-Amino-7-nitro-2,5-dihydro-1H-benzo[b]azepine | 49% |
Furthermore, synthetic strategies utilizing tertiary enamides have proven effective in constructing diverse 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives. researchgate.net These methods, often proceeding under mild conditions, yield products with multiple reactive sites that can be readily converted into other valuable nitrogen-containing heterocyclic compounds, highlighting the role of the azepine ring as a versatile synthetic platform. researchgate.net
Synthesis of Fused Polyheterocyclic Frameworks
The benzo[b]azepine core can be annulated with other heterocyclic rings to create fused polyheterocyclic frameworks, which are often associated with unique pharmacological properties. tandfonline.com These complex structures are of great interest in drug discovery.
One innovative strategy involves a tandem [3+ + 2]-cycloaddition/rearrangement reaction to synthesize novel tricyclic systems. beilstein-journals.org This approach begins with N-acylated 2,3-dihydro-4(1H)-quinolones, which are converted into 4-acetoxy-4-phenylazo-1,2,3,4-tetrahydroquinolines. beilstein-journals.org In the presence of a Lewis acid like aluminum chloride, these intermediates react with various nitriles. The reaction proceeds through an in situ generated azocarbenium ion, which undergoes a cycloaddition followed by a ring-expansion rearrangement. This sequence transforms the initial six-membered quinoline (B57606) ring into the seven-membered azepine ring, resulting in the formation of 5,6-dihydro-4H-benzo[b] acs.orgresearchgate.netresearchgate.nettriazolo[1,5-d] acs.orgresearchgate.netdiazepinium salts in moderate to good yields. beilstein-journals.org
Table 2: Synthesis of Tricyclic Benzo[b] acs.orgresearchgate.netresearchgate.nettriazolo[1,5-d] acs.orgresearchgate.netdiazepinium Salts
This table shows the scope of the [3+ + 2]-cycloaddition/rearrangement reaction using different nitriles to form various fused polyheterocyclic frameworks. beilstein-journals.org
| Nitrile Reactant | Resulting Tricyclic Product | Yield |
|---|---|---|
| Acetonitrile | 1-Methyl-4-phenyl-5,6-dihydro-4H-benzo[b] acs.orgresearchgate.netresearchgate.nettriazolo[1,5-d] acs.orgresearchgate.netdiazepinium salt | 78% |
| Propionitrile | 1-Ethyl-4-phenyl-5,6-dihydro-4H-benzo[b] acs.orgresearchgate.netresearchgate.nettriazolo[1,5-d] acs.orgresearchgate.netdiazepinium salt | 82% |
| Butyronitrile | 1-Propyl-4-phenyl-5,6-dihydro-4H-benzo[b] acs.orgresearchgate.netresearchgate.nettriazolo[1,5-d] acs.orgresearchgate.netdiazepinium salt | 85% |
| 3-Methoxypropanenitrile | 1-(2-Methoxyethyl)-4-phenyl-5,6-dihydro-4H-benzo[b] acs.orgresearchgate.netresearchgate.nettriazolo[1,5-d] acs.orgresearchgate.netdiazepinium salt | 88% |
| 2-Phenylacetonitrile | 1-Benzyl-4-phenyl-5,6-dihydro-4H-benzo[b] acs.orgresearchgate.netresearchgate.nettriazolo[1,5-d] acs.orgresearchgate.netdiazepinium salt | 73% |
Other examples include the use of tertiary enamide synthons to prepare dihydro-azepino[2,1-a]isoindol-5-ones, which represent the core structure of the natural alkaloid lennoxamine. researchgate.net The development of efficient methods to construct pyrazole-azepino-centred polyheterocyclic fused systems further underscores the utility of benzo[b]azepine intermediates in generating structural diversity. researchgate.net
Intermediates in the Preparation of Specific Pharmacologically Relevant Scaffolds
The synthetic utility of this compound derivatives is most prominently demonstrated by their application as key intermediates in the preparation of pharmacologically active compounds. psu.eduacs.org The tetrahydrobenzo[b]azepine ring system is a core structural element in several approved drugs, highlighting its importance in medicinal chemistry. acs.org
A compelling example is the synthesis of mozavaptan, a vasopressin V2 receptor antagonist used to treat hyponatremia. acs.orgresearchgate.net The efficient, one-pot synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines provides a direct route to a late-stage intermediate of mozavaptan, showcasing the practical application of these building blocks in pharmaceutical synthesis. acs.orgresearchgate.net
The benzo[b]azepine scaffold is central to a range of other therapeutic agents, validating the continued interest in developing synthetic routes to its derivatives. acs.org
Table 3: Examples of Marketed Drugs Containing the Benzo[b]azepine Scaffold
This table lists several pharmaceuticals that feature the benzo[b]azepine core structure, illustrating the scaffold's therapeutic relevance. acs.org
| Drug Name | Core Structure | Primary Therapeutic Use |
|---|---|---|
| Tolvaptan | Tetrahydrobenzo[b]azepine | Vasopressin receptor antagonist (for hyponatremia) |
| Benazepril | Tetrahydrobenzo[b]azepine | ACE inhibitor (for hypertension) |
| Mozavaptan | Tetrahydrobenzo[b]azepine | Vasopressin receptor antagonist (for hyponatremia) |
| Zilpaterol | Tetrahydrobenzo[b]azepine | β2-adrenergic agonist (veterinary growth promotant) |
The established value of this ring system in pharmaceuticals drives the development of new and modular synthetic methods. acs.org For instance, rhodium-catalyzed C-C bond activation of aminocyclopropanes has emerged as a novel, byproduct-free strategy to access azepine ring systems, including benzazepines, further expanding the synthetic chemist's toolkit for creating these valuable structures. acs.org
Future Directions and Emerging Research Avenues in 2,3 Dihydro 1h Benzo B Azepine Chemistry
Development of Novel and Highly Efficient Sustainable Synthetic Methodologies
The demand for environmentally benign and efficient chemical processes has spurred the development of sustainable synthetic methodologies for constructing the 2,3-dihydro-1H-benzo[b]azepine core. Future research will likely prioritize the use of green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.
One promising approach involves the use of catalyst systems that are both efficient and environmentally friendly. For instance, a novel nickel-catalyzed chemoselective cascade reaction has been developed for the synthesis of benzo[b]azepines under simple and mild conditions. thieme-connect.com This method is characterized by its low cost and broad substrate scope, offering a facile and efficient route to various analogues. thieme-connect.com Another innovative strategy employs a one-pot multibond-forming process to synthesize 5-amino-2,5-dihydro-1H-benzo[b]azepines from readily available 2-iodoanilines. acs.org This process, which combines a Mizoroki–Heck coupling and an Overman rearrangement followed by ring-closing metathesis, demonstrates high efficiency and generality. acs.org
Furthermore, the development of catalyst-free methods represents a significant step towards sustainability. A catalyst-free ring expansion domino reaction has been reported for the synthesis of the dibenzo[b,d]azepine skeleton, showcasing the potential for atom-economical and environmentally friendly transformations. rsc.org Additionally, the use of treated natural zeolite as a catalyst for the cyclocondensation of 1,2-phenylenediamine and acetone (B3395972) under solvent-free conditions highlights the potential of reusable and eco-friendly catalysts. semanticscholar.org
Future efforts in this area will likely focus on:
Flow Chemistry: Transitioning from batch to continuous flow synthesis to improve safety, scalability, and efficiency.
Biocatalysis: Employing enzymes to catalyze key steps in the synthesis, offering high selectivity and mild reaction conditions.
Photoredox Catalysis: Utilizing visible light to drive chemical reactions, providing a green and powerful tool for bond formation. smolecule.com
Exploration of Unprecedented Chemical Transformations and Reactivity Patterns
Beyond the synthesis of the core scaffold, a significant area of future research lies in exploring new chemical transformations and reactivity patterns of this compound and its derivatives. Understanding the inherent reactivity of this ring system will enable the development of novel functionalization strategies and the synthesis of more complex and diverse molecular architectures.
Recent studies have already begun to uncover unique reactivity. For example, an unprecedented [4+3] annulation reaction of aza-ortho-quinone methides with arylcarbohydrazonoyl chlorides has been developed to synthesize 2,3-dihydro-1H-benzo[e] thieme-connect.comacs.orgbeilstein-journals.orgtriazepines. acs.org This reaction proceeds through a sequential conjugate addition, intramolecular annulation, and rearrangement, offering a novel approach to constructing related seven-membered heterocyclic systems. acs.org
Another area of interest is the functionalization of the azepine ring. Palladium-catalyzed cross-coupling reactions have been shown to be effective for introducing aryl groups onto the benzo[b]azepine scaffold, demonstrating the utility of this compound as a building block in the synthesis of more complex nitrogen-containing heterocycles. smolecule.com The reactivity of the chloro and ketone groups in derivatives like 7-chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione allows for a range of transformations including oxidation, reduction, and nucleophilic substitution, opening avenues for creating diverse analogues.
Future research in this domain is expected to investigate:
C-H Activation: Direct functionalization of the C-H bonds of the benzo[b]azepine core to introduce new substituents without the need for pre-functionalized starting materials.
Ring-Opening and Ring-Expansion Reactions: Exploring the selective cleavage and rearrangement of the azepine ring to access novel heterocyclic scaffolds.
Asymmetric Catalysis: Developing enantioselective methods for the synthesis and functionalization of chiral this compound derivatives, which are crucial for pharmaceutical applications.
Advanced Computational Studies for Rational Design and Property Prediction
The synergy between experimental and computational chemistry is becoming increasingly vital for the rational design of molecules with desired properties. Advanced computational studies, particularly those employing Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are poised to play a crucial role in advancing the chemistry of this compound.
Computational methods can provide deep insights into reaction mechanisms, helping to explain observed chemo-, regio-, and stereoselectivity. For instance, DFT calculations have been used to examine the condensation reaction for the synthesis of (E)-2,2-dimethyl-4-(4-subsitutedstyryl)-2,3-dihydro-1H- acs.orgacs.org-benzodiazepine, elucidating the reaction mechanism and the stability of the resulting isomers. researchgate.net Similarly, computational studies have been employed to understand the mechanism of a gold-catalyzed formal [4+2] cycloaddition for the synthesis of 1,2-dihydroisoquinolines. researchgate.net
Beyond reaction mechanisms, computational tools are invaluable for predicting the properties of novel this compound derivatives. This includes predicting their electronic properties for applications in materials science and their binding affinities to biological targets for drug discovery. For example, DFT and MD simulations have been used to investigate the correlation between the molecular structure of benzodiazepine (B76468) derivatives and their corrosion inhibition performance, showing good agreement with experimental results. bohrium.com Computational studies on benzimidazole-fused 1,4-oxazepines have been used to analyze charge distributions, identify regions of electrophilic and nucleophilic reactivity, and investigate nonlinear optical properties. nih.gov
Future computational research will likely focus on:
High-Throughput Screening: Using computational methods to rapidly screen large virtual libraries of this compound derivatives to identify candidates with specific properties.
Machine Learning: Developing machine learning models to predict the outcomes of reactions and the properties of molecules, accelerating the discovery process.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: Studying the interactions of this compound-based ligands with biological macromolecules in atomic detail to guide the design of new therapeutic agents.
Emerging Applications in Materials Science and Catalysis
While the biological activity of benzo[b]azepine derivatives has been a primary focus, emerging research is exploring their potential in materials science and catalysis. The unique structural and electronic properties of this scaffold make it an attractive candidate for the development of novel functional materials and catalysts.
In materials science, the ability to tune the electronic properties of the this compound core through substitution makes it a promising building block for organic electronic materials. These could include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The development of synthetic methods for creating extended π-conjugated systems based on the benzo[b]azepine framework will be crucial for realizing these applications.
In the realm of catalysis, this compound derivatives can serve as ligands for transition metal catalysts. The nitrogen atom in the azepine ring can coordinate to a metal center, and the substituents on the scaffold can be modified to fine-tune the steric and electronic properties of the resulting catalyst. This could lead to the development of new catalysts with enhanced activity and selectivity for a variety of organic transformations. For example, the use of ytterbium trichloride (B1173362) as a Lewis acid catalyst for the synthesis of 1,5-benzodiazepines demonstrates the potential of metal complexes in this area. tandfonline.com
Future research in these emerging applications will likely involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
